molecular formula C13H15N3O2 B11868396 3-(Piperidin-3-yl)quinazoline-2,4(1H,3H)-dione

3-(Piperidin-3-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11868396
M. Wt: 245.28 g/mol
InChI Key: DSNWMMHIQQCVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-3-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that features a quinazoline core structure substituted with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline core under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the quinazoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(Piperidin-3-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like 2,4-diaminoquinazoline and 4-anilinoquinazoline share the quinazoline core structure.

    Piperidine Derivatives: Compounds such as piperidine-3-carboxylic acid and 3-piperidinol share the piperidine ring structure.

Uniqueness

3-(Piperidin-3-yl)quinazoline-2,4(1H,3H)-dione is unique due to the combination of the quinazoline core and the piperidine ring, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-piperidin-3-yl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C13H15N3O2/c17-12-10-5-1-2-6-11(10)15-13(18)16(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,18)

InChI Key

DSNWMMHIQQCVTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.